5-甲基水杨酸甲酯

概述

描述

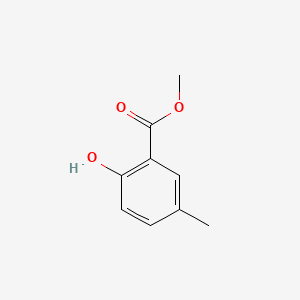

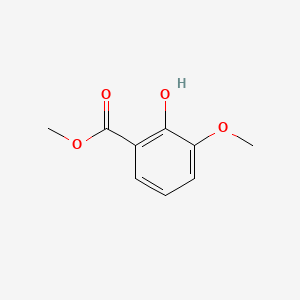

Methyl 5-methylsalicylate, also known as Methyl 2-hydroxy-5-methylbenzoate, is an ester . It is used as a ligand and forms novel nonanuclear Tb (III) clusters . The photophysical properties of these clusters have been studied .

Synthesis Analysis

Methyl 5-methylsalicylate is a suitable reagent employed in the study for the identification of a pheromone component in the parasitoid wasp Spalangia endius . It may also be used for the synthesis of 2,6-dimethylchromanone .Molecular Structure Analysis

Methyl 5-methylsalicylate contains a total of 22 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis

Methyl 5-methylsalicylate is an ester and acts as a ligand . It forms novel nonanuclear Tb (III) clusters . The photophysical properties of these clusters have been studied .Physical And Chemical Properties Analysis

Methyl 5-methylsalicylate is a clear slightly yellow liquid . It has a refractive index of 20/D 1.533 (lit.), a boiling point of 241-243°C/767mmHg (lit.), and a density of 1.153g/mL at 25°C (lit.) .科学研究应用

Signaling Compound in Forest Ecosystems

Methyl salicylate, including Methyl 5-methylsalicylate, is a volatile plant and microbial signaling compound involved in systemic acquired resistance (SAR) and defense against pests and microbial pathogens . It is emitted by plants and is believed to trigger SAR in neighboring plant individuals, thus contributing to the resilience of the entire plant community .

Defense Against Pests and Microbial Pathogens

Methyl salicylate plays a crucial role in the defense mechanism of plants against pests and microbial pathogens . It is involved in the systemic acquired resistance (SAR) process, which is a “whole-plant” resistance response that occurs following an earlier localized exposure to a pathogen .

Enhancing Stability and Resilience in Managed Temperate Forests

High-MeSA-emitting trees could potentially be used as a silvicultural tool aiming to enhance stability and resilience in managed temperate forests affected by climate change . This is because MeSA levels in plant tissues are adjusted by methylation of salicylic acid to MeSA and the reverse process of demethylation .

Topical Pain Relief

Methyl salicylate is widely used for its anti-inflammatory actions . It is commonly used in topical applications for pain relief . The formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions .

Keratolytic Action

Salicylic acid, a derivative of methyl salicylate, is used topically for its keratolytic effects . Keratolytic agents are used to soften and break down the stratum corneum (the outermost layer of the skin), promoting desquamation of the skin’s outer layers .

Photoprotective Properties

Salicylic acid, a derivative of methyl salicylate, is used for its photoprotective properties . It can help protect the skin from the harmful effects of UV radiation .

作用机制

Target of Action

Methyl 5-methylsalicylate, also known as Methyl salicylate, primarily targets the sensory nerve endings in the skin . It acts as a counter-irritant, providing symptomatic relief of acute musculoskeletal pain in muscles, joints, and tendons .

Mode of Action

Methyl salicylate works by causing irritation and reddening of the skin, which distracts the brain from the underlying muscle or joint pain . This counter-irritation is thought to alter or offset pain in the underlying muscles or joints that are served by the same nerves .

Biochemical Pathways

Methyl salicylate is believed to function by being metabolized to the plant hormone salicylic acid . Salicylates inhibit cyclooxygenase, thereby reducing the formation of prostaglandins . This results in the alleviation of pain and inflammation.

Pharmacokinetics

It is known that methyl salicylate is easily absorbed through the skin .

Result of Action

The result of Methyl 5-methylsalicylate’s action is the relief of acute musculoskeletal pain. It is used topically as a counter-irritant for relief of acute pain associated with lumbago, sciatica, and rheumatic conditions . It also has a role in the induction of resistance, especially in response to biotic stress such as infection by pathogens .

Action Environment

Methyl salicylate is volatile, allowing its signals to spread through the air to distal parts of the same plant or even to neighboring plants . This can function as a mechanism of plant-to-plant communication, “warning” neighbors of danger .

安全和危害

Methyl salicylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . It is advised to avoid ingestion and inhalation, and to not get it in eyes, on skin, or on clothing .

未来方向

Methyl salicylate, a related compound, is used as a topical counter-irritant for the symptomatic relief of acute musculoskeletal pain in the muscles, joints, and tendons . It is also used as a fragrance, in foods, beverages, and liniments . The potential use of Methyl salicylate and Methyl salicylate-emitting plants in agriculture and forestry is being explored .

属性

IUPAC Name |

methyl 2-hydroxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYUQKRFSSSGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066822 | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22717-57-3 | |

| Record name | Methyl 5-methylsalicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22717-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022717573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-methylsalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-hydroxy-m-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 5-METHYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GMK8QL99V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

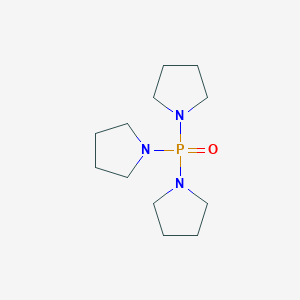

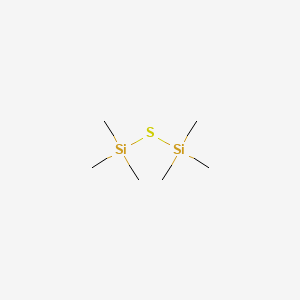

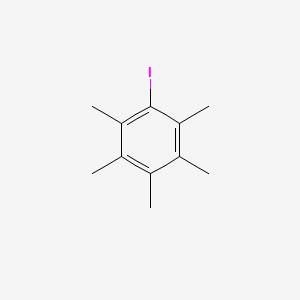

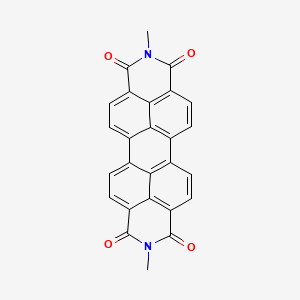

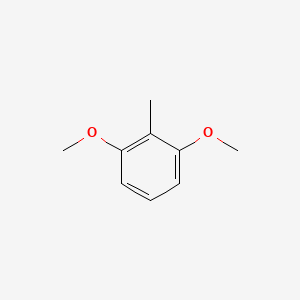

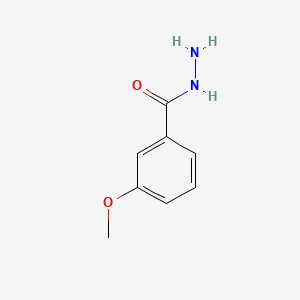

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

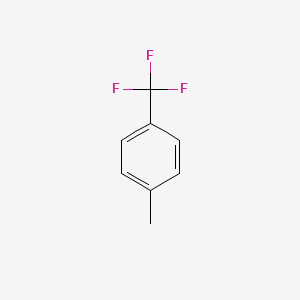

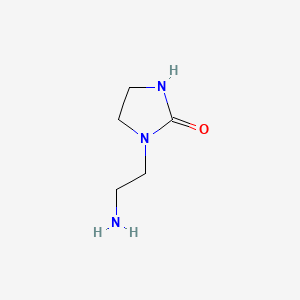

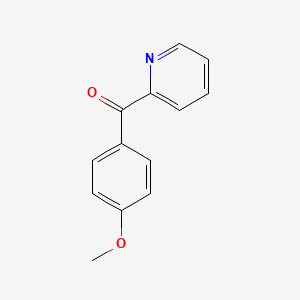

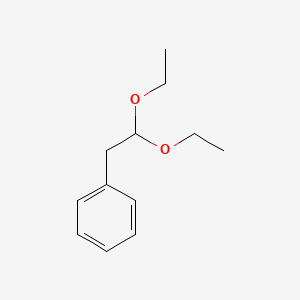

Feasible Synthetic Routes

Q & A

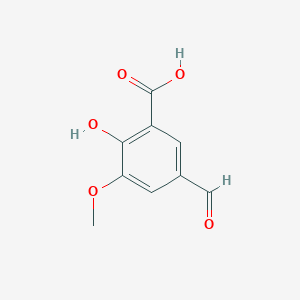

Q1: What is the significance of the methyl group position in methyl-substituted salicylate ligands when it comes to energy transfer efficiency in terbium clusters?

A1: Research has shown that the position of the methyl group on methylsalicylate ligands significantly impacts the energy transfer efficiency in nonanuclear terbium clusters. Specifically, a study comparing terbium clusters with methyl 4-methylsalicylate (L1) and methyl 5-methylsalicylate (L2) as ligands found a considerable difference in their photoluminescence properties []. The terbium cluster with L1 exhibited a 13-fold higher emission quantum yield (Φ(ππ) = 31%) compared to the cluster with L2 (Φ(ππ) = 2.4%) []. This difference is attributed to the influence of the methyl group's position on the electronic structure of the methylsalicylate ligand, ultimately affecting the energy transfer process to the terbium ion.

Q2: Can methyl 5-methylsalicylate be used for selective extraction of specific compounds, and if so, what applications does this have?

A2: Yes, methyl 5-methylsalicylate has demonstrated potential in selective extraction applications. A study highlighted its use as a target analyte in developing novel polypyrrole composite solid-phase microextraction (SPME) fiber coatings []. These coatings, specifically the polypyrrole β-naphthalenesulfonic acid (PPy/β-NSA) and polypyrrole graphene (PPy/GR) composites, were designed for selectively sampling polar biological volatile organic compounds (VOCs) []. This selectivity stems from the presence of polar functional groups in methyl 5-methylsalicylate and its structural similarity to other polar VOCs. The study successfully applied these PPy composite SPME fiber coatings for the trace analysis of VOCs in ant and coriander samples, demonstrating their practical application in analytical chemistry [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Naphthalenecarboxamide, 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenyl-](/img/structure/B1360073.png)